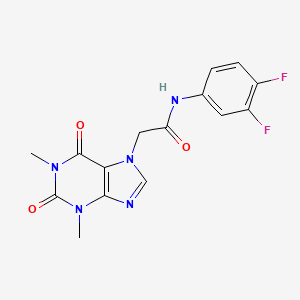

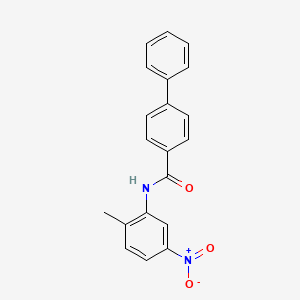

N'-(pentafluorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves complex reactions under controlled conditions. For instance, reactions involving pentafluorophenyl groups typically require careful handling due to the reactive nature of these groups. The synthesis process may involve multi-step reactions, including condensation, cyclization, and substitution reactions to achieve the desired molecular structure.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives like N'-(pentafluorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide is characterized by a pyrimidine ring substituted with various functional groups. The presence of pentafluorobenzylidene and diphenyl groups contributes to unique stereochemical and electronic properties. Studies such as those by Forbes, Beatty, and Smith (2001) have shown how the conformational properties of similar compounds are influenced by their substituents and overall molecular geometry (Forbes, Beatty, & Smith, 2001).

Aplicaciones Científicas De Investigación

Conformational Characteristics

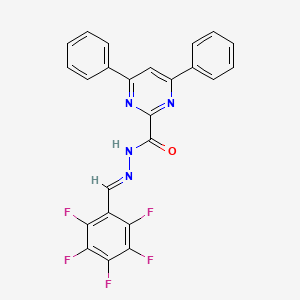

N-(pyrimidin-2-yl)pentafluorobenzamide, a compound structurally related to N'-(pentafluorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide, demonstrates a unique cis amide bond conformation in the solid state, with the pyrimidyl nitrogen oriented towards the perfluorophenyl ring. This compound exhibits a mix of cis and trans rotamers in solution, influenced by solvent type, with the cis rotamer being entropically favored due to decreased solvation of aryl groups in this configuration (Forbes et al., 2001).

Photovoltaic Applications

Studies have shown the potential of pentafluorobenzyl groups in enhancing the performance of non-fullerene acceptors in polymer-based organic solar cells. This is significant considering the structural similarity between pentafluorobenzyl and the N'-(pentafluorobenzylidene) moiety in pyrimidinecarbohydrazide derivatives, suggesting potential applications in photovoltaic materials (Nazari et al., 2018).

Mass Spectrometry and Derivatization

Pentafluorobenzyl chloroformate, closely related to pentafluorobenzyl compounds, has been employed as a derivatization agent in mass spectrometry. This application is relevant for enhancing electron affinity and producing structurally significant fragmentation patterns, which may be extrapolated to the potential use of N'-(pentafluorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide in similar analytical contexts (Simpson et al., 1995).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H13F5N4O/c25-18-15(19(26)21(28)22(29)20(18)27)12-30-33-24(34)23-31-16(13-7-3-1-4-8-13)11-17(32-23)14-9-5-2-6-10-14/h1-12H,(H,33,34)/b30-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYZDUPXEWGIJU-PNQUVVCRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)NN=CC3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)N/N=C/C3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H13F5N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5548170.png)

![2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5548173.png)

![1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B5548175.png)

![7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5548190.png)

![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5548198.png)

![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5548200.png)